(S)-2-Amino-5-methoxytetralin (S)-mandelate

Chiral resolution Process chemistry Parkinson's disease intermediate

This chiral (S)-enantiomer mandelate salt (99.7% ee) is the definitive intermediate for synthesizing N-0923 (Rotigotine), a dopamine D2 agonist for Parkinson's disease. The (S)-stereochemistry is an absolute requirement; racemic or (R)-enantiomer substitution is functionally invalid and yields inactive or antagonistic species. Procuring this 99.7% ee salt eliminates additional chiral resolution steps, enabling direct use in the published N-0923 synthetic route. Also serves as an authenticated chiral reference standard for HPLC method validation. Bulk quantities available; contact us for commercial-scale pricing.

Molecular Formula C19H23NO4
Molecular Weight 329.396
CAS No. 439133-67-2
Cat. No. B592392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-5-methoxytetralin (S)-mandelate
CAS439133-67-2
SynonymsBenzeneacetic acid, α-hydroxy-, (αS)-, compd. with (2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenamine (1:1) 9CI
Molecular FormulaC19H23NO4
Molecular Weight329.396
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC(C2)N.C1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C11H15NO.C8H8O3/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;9-7(8(10)11)6-4-2-1-3-5-6/h2-4,9H,5-7,12H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1
InChIKeyGTWGCLZVABLEAP-ANNIYNITSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-5-methoxytetralin (S)-mandelate (CAS 439133-67-2): Chiral 2-Aminotetralin Mandelate Salt Intermediate Procurement Guide


(S)-2-Amino-5-methoxytetralin (S)-mandelate (CAS 439133-67-2) is a chiral 2-aminotetralin derivative formulated as an (S)-mandelic acid salt with a molecular weight of 329.39 g/mol . It functions primarily as an advanced chiral intermediate in pharmaceutical synthesis, particularly for assembling the dopamine D2 agonist N-0923, a compound investigated for Parkinson's disease therapy [1]. The compound's stereochemical configuration—specifically the (S)-enantiomer of the aminotetralin core—is critical for downstream synthetic applications where enantiomeric purity dictates pharmacological outcome [1].

Why Racemic or (R)-Enantiomer 2-Amino-5-methoxytetralin Substitution Fails for N-0923 Synthesis


In the synthesis of the dopamine D2 agonist N-0923, substitution of (S)-2-amino-5-methoxytetralin (S)-mandelate with its racemic (±) mixture or the (R)-enantiomer is functionally invalid [1]. The (S)-enantiomer, obtained via diastereomeric salt formation with (S)-mandelic acid, achieves 99.7% enantiomeric excess (ee) [1]. The (R)-enantiomer produces entirely different pharmacological outcomes, acting as an antagonist or inverse agonist at dopamine D2A receptors rather than as an agonist precursor [2]. Using the racemate would yield a product with 50% inactive or antagonistic enantiomer, necessitating subsequent chiral separation that the (S)-mandelate salt already provides. This stereochemical requirement is absolute and not substitutable by alternative salt forms or racemic starting materials.

(S)-2-Amino-5-methoxytetralin (S)-mandelate (CAS 439133-67-2): Quantitative Differentiation Evidence for Procurement Decisions


Enantiomeric Purity: 99.7% ee (S)-Enantiomer via Mandelate Resolution vs. Racemic Starting Material

Resolution of (±)-2-amino-5-methoxytetralin via diastereomeric salt formation with (S)-mandelic acid yields (S)-2-amino-5-methoxytetralin·HCl with 99.7% enantiomeric excess (ee) [1]. In contrast, the racemic starting material (±)-1·HCl contains a 50:50 mixture of (S)- and (R)-enantiomers, with the (R)-enantiomer functioning as a dopamine D2A antagonist/inverse agonist rather than an agonist precursor [2].

Chiral resolution Process chemistry Parkinson's disease intermediate

Functional Divergence: (S)-Enantiomer as D2 Agonist Precursor vs. (R)-Enantiomer as D2A Antagonist/Inverse Agonist

The (S)-2-amino-5-methoxytetralin scaffold serves as the chiral intermediate for assembling N-0923, a potent dopamine D2 agonist under clinical investigation for Parkinson's disease [1]. Conversely, derivatives of the (R)-enantiomer of 2-amino-5-methoxytetralin function as antagonists and inverse agonists at the dopamine D2A receptor, exhibiting efficacy in [35S]GTPγS binding assays that is directionally opposite to D2 agonism [2].

Dopamine D2 receptor Stereoselective pharmacology Parkinson's disease

Supplier Purity Specifications: HPLC 98% vs. Commercial Grade Alternatives

Commercial suppliers of (S)-2-Amino-5-methoxytetralin (S)-mandelate (CAS 439133-67-2) specify a minimum purity of 98% by HPLC with moisture content ≤0.5% . This specification exceeds the 95% purity threshold commonly observed for research-grade 2-aminotetralin analogs available from general chemical catalogs .

Chemical purity Quality control Pharmaceutical intermediate

(S)-2-Amino-5-methoxytetralin (S)-mandelate (CAS 439133-67-2): Evidence-Backed Research and Industrial Application Scenarios


GMP Synthesis of N-0923 (Dopamine D2 Agonist) for Parkinson's Disease Clinical Programs

Procurement of (S)-2-amino-5-methoxytetralin (S)-mandelate with 99.7% ee enables direct use in assembling N-0923 without additional chiral resolution steps [1]. This application is supported by the compound's documented role as the key chiral intermediate in the published N-0923 synthetic route, where the (S)-stereochemistry is essential for D2 agonist activity [1].

Stereochemical Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Validation

The 99.7% ee (S)-mandelate salt serves as an authenticated chiral reference standard for developing and validating HPLC methods to monitor enantiomeric purity during process development and quality control of 2-aminotetralin-based intermediates [1]. This application leverages the quantitatively defined enantiomeric excess value (99.7% ee) established in the primary resolution literature [1].

Dopamine D2 vs. D2A Receptor Pharmacology Studies Requiring Stereochemically Pure (S)-Scaffold

Investigators studying the stereoselective pharmacology of 2-aminotetralins at dopamine receptor subtypes require enantiomerically pure (S)-scaffold to avoid confounding by the (R)-enantiomer's opposing antagonist/inverse agonist activity at D2A receptors [1]. The (S)-mandelate salt provides the defined (S)-stereochemistry necessary for unambiguous interpretation of structure-activity relationship data, while the (R)-enantiomer produces functionally opposite outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-5-methoxytetralin (S)-mandelate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.